

A Comparative Spectroscopic Analysis of 3-Methyl-2-Cyclohexenone

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Compound of Interest

Compound Name: 2,6-Heptanedione

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This guide provides a detailed spectroscopic analysis of 3-methyl-2-cyclohexenone, a common organic building block, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For a comprehensive understanding, its spectral characteristics are compared with those of related α,β -unsaturated cyclic ketones, namely 2-cyclohexenone and 3-methyl-2-cyclopentenone. This document is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-methyl-2-cyclohexenone and its selected alternatives.

^1H NMR Spectral Data

Table 1: ^1H NMR Chemical Shifts (δ , ppm) and Multiplicities.

Compound	H-2	H-4 (α to C=O)	H-5	H-6 (β to C=O)	Methyl Protons	Solvent
3-Methyl-2-cyclohexenone	~5.86 (s)	~2.33 (t)	~2.00 (m)	~2.31 (t)	~1.97 (s)	CDCl ₃ [1]
2-Cyclohexenone	~5.98 (dt)	-	~2.03 (m)	~2.38 (t)	-	CDCl ₃
3-Methyl-2-cyclopentenone	~5.8 (s)	~2.4 (m)	~2.6 (m)	-	~2.1 (s)	CDCl ₃ [2]

s = singlet, t = triplet, dt = doublet of triplets, m = multiplet

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ , ppm).

Compound	C=O (C1)	C=C (C2)	C=C- CH ₃ (C3)	CH ₂ (C4)	CH ₂ (C5)	CH ₂ (C6)	CH ₃	Solvent
3-Methyl-2-cyclohexenone	~199.0	~126.0	~161.0	~37.0	~22.0	~30.0	~24.0	CDCl ₃ [1]
2-Cyclohexenone	~198.9	~129.9	~150.7	~38.3	~22.8	~25.8	-	CDCl ₃ [3]
3-Methyl-2-cyclopentenone	~209.0	~134.0	~172.0	~35.0	~28.0	-	~17.0	CDCl ₃

IR Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹).

Compound	C=O Stretch	C=C Stretch	C-H Stretch (sp ²)	C-H Stretch (sp ³)
3-Methyl-2-cyclohexenone	~1670	~1635	~3040	2800-3000
2-Cyclohexenone	~1685	~1620	~3050	2800-3000
3-Methyl-2-cyclopentenone	~1705	~1650	~3060	2800-3000

Mass Spectrometry Data

Table 4: Mass Spectrometry (Electron Ionization) Data.

Compound	Molecular Formula	Molecular Weight	Key Fragment Ions (m/z)
3-Methyl-2-cyclohexenone	C ₇ H ₁₀ O	110.15	110 (M ⁺), 95, 82, 67, 54, 39[4]
2-Cyclohexenone	C ₆ H ₈ O	96.13	96 (M ⁺), 68, 67, 40
3-Methyl-2-cyclopentenone	C ₆ H ₈ O	96.13	96 (M ⁺), 81, 68, 67, 53, 39[5][6]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols for the analysis of liquid organic compounds like 3-methyl-2-cyclohexenone.

NMR Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** Approximately 5-10 mg of the analyte is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
- **¹H NMR Acquisition:** The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- **¹³C NMR Acquisition:** The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE). Key parameters include a 45° pulse angle, a spectral width of approximately 220 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

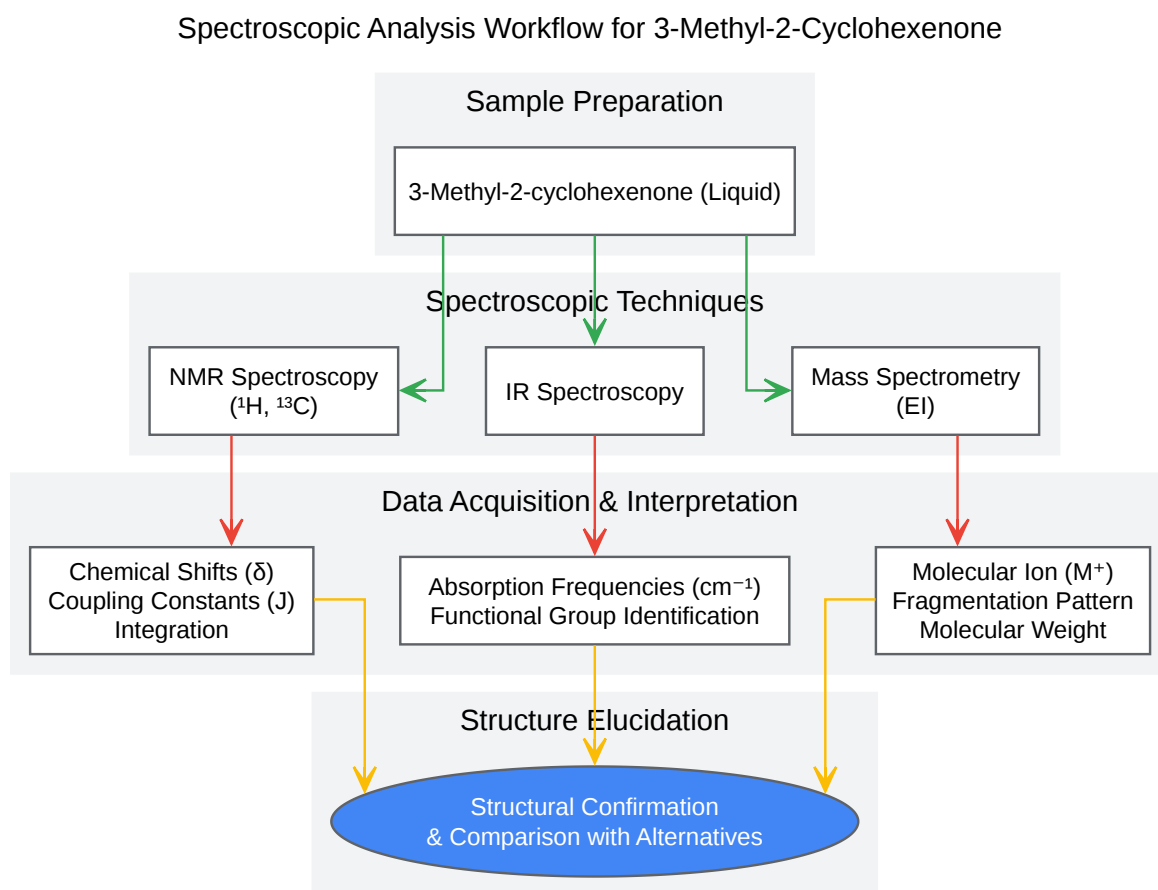
- **Sample Preparation (Neat Liquid):** A single drop of the neat liquid sample is placed on the surface of one polished salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.^[7]
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- **Data Acquisition:** A background spectrum of the clean, empty salt plates is first recorded. The "sandwich" containing the sample is then placed in the sample holder. The sample spectrum is recorded, typically by co-adding 16 to 32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile liquid like 3-methyl-2-cyclohexenone, the sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection using a heated probe.
- **Ionization (Electron Ionization - EI):** In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).^[8] This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Data Presentation:** The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an organic compound like 3-methyl-2-cyclohexenone.



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Caption: A workflow diagram illustrating the process of spectroscopic analysis.

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